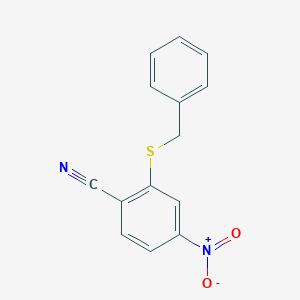

2-(Benzylsulfanyl)-4-nitrobenzonitrile

Description

Properties

Molecular Formula |

C14H10N2O2S |

|---|---|

Molecular Weight |

270.31 g/mol |

IUPAC Name |

2-benzylsulfanyl-4-nitrobenzonitrile |

InChI |

InChI=1S/C14H10N2O2S/c15-9-12-6-7-13(16(17)18)8-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |

InChI Key |

UOGBLHSENOPHFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Principle : Substitution of a halogen atom in 2-chloro-4-nitrobenzonitrile with benzylthiolate.

Procedure :

- Synthesis of 2-chloro-4-nitrobenzonitrile :

- Halogen Replacement with Benzylsulfanyl Group :

Key Data :

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrobenzonitrile | K₂CO₃, DMF, 120°C, 12 h | 78% | |

| 2-Chloro-4-nitrobenzonitrile | CuI, 1,10-phenanthroline, DMSO | 65% |

Advantages : Straightforward, scalable.

Challenges : Requires high-purity 2-chloro-4-nitrobenzonitrile.

Diazotization and Thiolation

Principle : Conversion of an amino group to a diazonium salt, followed by displacement with benzylthiol.

Procedure :

- Synthesis of 2-amino-4-nitrobenzonitrile :

- Diazotization and Substitution :

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Diazonium salt formation | NaNO₂, HCl, 0°C | 90% | |

| Thiolation | CuCN, H₂O, RT | 62% |

Advantages : Avoids halogenated intermediates.

Challenges : Handling unstable diazonium salts; competing side reactions.

Benzylation of 2-Mercapto-4-nitrobenzonitrile

Principle : Alkylation of a preformed thiol intermediate.

Procedure :

- Synthesis of 2-mercapto-4-nitrobenzonitrile :

- Benzylation :

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Thiol formation | NaSH, NMP, 160°C | 85% | |

| Benzylation | K₂CO₃, acetone, 60°C | 89% |

Advantages : High yields at both stages.

Challenges : Requires handling malodorous thiol intermediates.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| NAS with Ullmann Coupling | 65–78% | Moderate | High |

| Diazotization-Thiolation | 60–70% | Low | Moderate |

| Benzylation of Thiol | 85–89% | High | High |

Optimal Route : Benzylation of 2-mercapto-4-nitrobenzonitrile offers the highest yield and scalability, though it requires a two-step process.

Practical Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Ammonia or amines for conversion to amides, water or acids for conversion to carboxylic acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Amides, carboxylic acids.

Scientific Research Applications

2-(Benzylsulfanyl)-4-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the benzylsulfanyl group can interact with thiol-containing biomolecules, potentially leading to the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of 2-(benzylsulfanyl)-4-nitrobenzonitrile with analogous compounds:

†Full name: 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile

Key Observations :

- The nitro group in the target compound is a strong electron-withdrawing group (EWG), directing electrophilic substitution to meta positions and reducing aromatic ring reactivity.

- Benzylsulfanyl substituents, present in both benzonitrile and heterocyclic analogs (e.g., purines, pyrimidines), introduce steric bulk and moderate electronic effects. In benzonitrile derivatives, sulfur’s resonance donation may compete with inductive withdrawal, depending on substituent positioning .

- Methylsulfonyl (in 4-(methylsulfonyl)benzonitrile) is a stronger EWG than nitro, significantly polarizing the aromatic ring .

Electronic Effects and Reactivity

- Hammett Equation Correlations: Studies on purine derivatives (e.g., 8-arylhydrazono-2-benzylsulfanyl-purines) demonstrate substituent electronic effects on reaction rates and tautomeric equilibria. For example, electron-withdrawing groups stabilize hydrazone forms, while electron-donating groups favor alternative tautomers .

- Nitro vs. Methylsulfonyl : The nitro group (σₚ⁺ ≈ +0.78) is less electron-withdrawing than methylsulfonyl (σₚ⁺ ≈ +1.00), suggesting 4-(methylsulfonyl)benzonitrile is more deactivated toward electrophilic attack than the target compound .

- Benzylsulfanyl : The sulfur atom’s lone pairs enable resonance donation, but its electronegativity induces inductive withdrawal. This duality creates a net moderate EWG effect in aromatic systems.

Physicochemical Properties

- Thermal Stability : Nitro groups may lower thermal stability due to explosive tendencies, whereas sulfur substituents could enhance stability through intermolecular interactions (e.g., S···S contacts) .

Q & A

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-4-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

- Method 1 : Reacting 4-nitrobenzonitrile with benzyl mercaptan (benzylthiol) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 60–80°C. The nitro group activates the aromatic ring for substitution at the ortho position .

- Method 2 : Using transition-metal-catalyzed coupling (e.g., CuI or Pd catalysts) to introduce the benzylsulfanyl group. This method requires rigorous anhydrous conditions to avoid side reactions .

Key considerations : - Temperature control is critical to prevent nitro group reduction or decomposition.

- Purity of starting materials (e.g., 4-nitrobenzonitrile) must exceed 98% to minimize byproducts .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles, torsion angles, and regiochemistry. For example:

- SHELX refinement : Use SHELXL for small-molecule refinement to model the benzylsulfanyl group’s orientation relative to the nitro and nitrile substituents. Hydrogen bonding or π-π stacking interactions (if present) can be mapped to validate packing efficiency .

- Common pitfalls : Twinning or poor crystal quality may require iterative refinement cycles. High-resolution data (>1.0 Å) is recommended for nitro group characterization due to its electron-withdrawing effects .

Q. What safety protocols are essential when handling this compound, given structural analogs’ toxicity profiles?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and P2 respirators to avoid inhalation of fine particles .

- Toxicology : Structural analogs like 4-nitrobenzonitrile have shown hepatotoxic effects in acute exposure cases. Monitor for elevated triglycerides and liver enzymes in preclinical studies .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in reactions involving this compound?

The nitro group directs electrophilic substitution to the meta position relative to itself, while the benzylsulfanyl group acts as an ortho/para director. Computational studies (e.g., DFT calculations) can predict regiochemical outcomes:

Q. What strategies mitigate impurities in this compound synthesis, and how are they analytically validated?

- Chromatographic purification : Use flash chromatography (hexane/ethyl acetate gradient) to separate unreacted 4-nitrobenzonitrile and benzylthiol byproducts.

- Spectroscopic validation :

Q. How do contradictory data on nitrobenzonitrile derivatives inform experimental design for this compound?

- Purity discrepancies : Commercial 4-nitrobenzonitrile samples vary in purity (98–99.5%), impacting reaction reproducibility. Always cross-validate with independent assays (e.g., melting point or elemental analysis) .

- Toxicological variability : Acute toxicity studies on nitrobenzonitriles report conflicting LD₅₀ values. Preclinical studies should include negative controls and dose-ranging experiments to isolate compound-specific effects .

Methodological Considerations

- Synthetic scalability : Pilot reactions at >10 mmol scale often require optimized stoichiometry (e.g., 1.2 equivalents of benzylthiol) to compensate for volatility losses .

- Crystallography troubleshooting : If twinning occurs, use the TWIN/BASF commands in SHELXL or switch to synchrotron radiation for better resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.